molecular formula C9H9ClN2 B1418449 2-Chloro-4-(ethylamino)benzonitrile CAS No. 1097793-74-2

2-Chloro-4-(ethylamino)benzonitrile

Cat. No. B1418449
M. Wt: 180.63 g/mol
InChI Key: IYQMYDLOWGUZCM-UHFFFAOYSA-N
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Description

2-Chloro-4-(ethylamino)benzonitrile is a chemical compound with the CAS Number 1097793-74-2 . It has a molecular weight of 180.64 and its molecular formula is C9H9ClN2 . It is typically stored at room temperature .

Scientific Research Applications

Analgesic Effects

A study conducted by Yasushige Akada and colleagues in 2006 explored a novel compound, M58373, which shows inhibitory activity on neurotoxin binding to voltage-gated sodium channels. This compound demonstrated potent analgesic effects on formalin-induced and neuropathic pain in rats, suggesting its potential as a prototype for novel anti-neuropathic pain agents (Akada et al., 2006).

Neuroleptic Activity

Research by S. Iwanami et al. in 1981 on benzamides of N,N-disubstituted ethylenediamines revealed compounds with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This study found a good correlation between structure and activity, identifying compounds with enhanced neuroleptic activity, suggesting their use in treating psychosis with fewer side effects (Iwanami et al., 1981).

Central Nervous System Effects

A study on the psychopharmacological properties of benzonitrile in mice showed that it decreased motility, muscular force, and inquisitiveness, suggesting a central site of action that might interfere with the release or action of central amines (Cheav et al., 1990).

Anti-acetylcholinesterase Activity

Research by H. Sugimoto and colleagues in 1990 on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that these compounds had substantial anti-acetylcholinesterase (anti-AChE) activity. This finding suggests their potential as potent inhibitors of acetylcholinesterase and their use as antidementia agents (Sugimoto et al., 1990).

Alpha 2-adrenoceptor Agonist

A study by R. Virtanen et al. in 1988 on medetomidine demonstrated its potent, selective, and specific alpha 2-adrenoceptor agonist activity, suggesting its classification based on these results and its potential therapeutic applications (Virtanen et al., 1988).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and wearing protective equipment .

properties

IUPAC Name

2-chloro-4-(ethylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQMYDLOWGUZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(ethylamino)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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